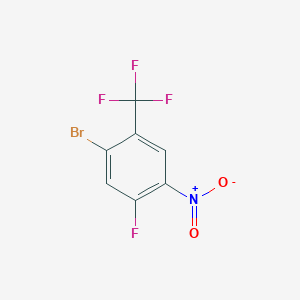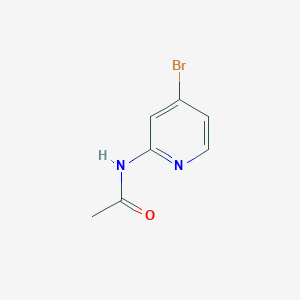![molecular formula C14H20N2O B1526799 [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol CAS No. 1303477-83-9](/img/structure/B1526799.png)
[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol
Übersicht
Beschreibung
[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol: is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.33 g/mol It is characterized by the presence of a cyclopropylpiperazine moiety attached to a phenylmethanol group
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine: In medicine, this compound is explored for its potential as a pharmacological agent. Its structural features suggest it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol typically involves the reaction of 4-(4-cyclopropylpiperazin-1-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) to yield the desired methanol derivative . The reaction is usually carried out in an appropriate solvent like ethanol or methanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Further reduced derivatives.
Substitution: Substituted phenyl derivatives.
Wirkmechanismus
The mechanism of action of [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The cyclopropylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- [4-(4-Methylpiperazin-1-yl)phenyl]methanol
- [4-(4-Ethylpiperazin-1-yl)phenyl]methanol
- [4-(4-Phenylpiperazin-1-yl)phenyl]methanol
Comparison: Compared to its analogs, [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol exhibits unique structural features due to the presence of the cyclopropyl groupFor instance, the cyclopropyl group may enhance the compound’s stability or alter its interaction with biological targets, making it distinct from other similar compounds .
Eigenschaften
IUPAC Name |
[4-(4-cyclopropylpiperazin-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-11-12-1-3-13(4-2-12)15-7-9-16(10-8-15)14-5-6-14/h1-4,14,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVKFBKHUWPXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=CC=C(C=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)



